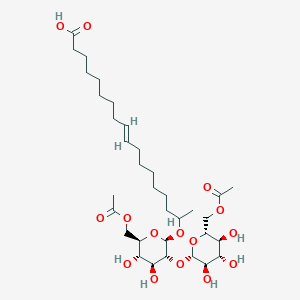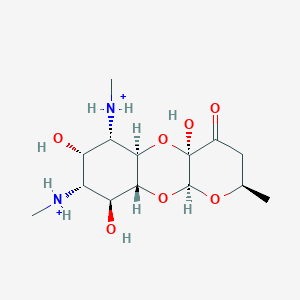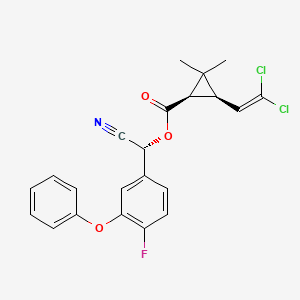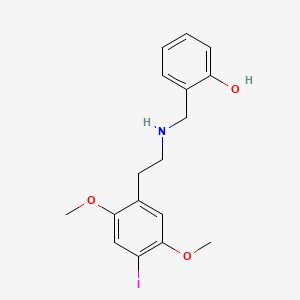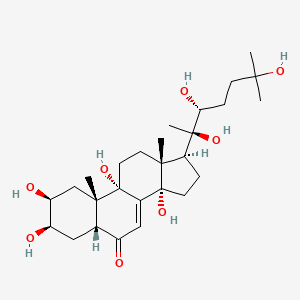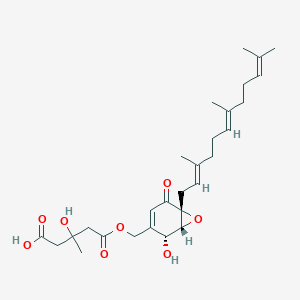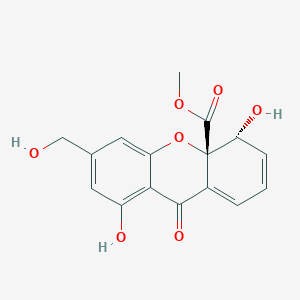
Cristatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cristatin A is a natural product found in Lepidagathis cristata with data available.
Scientific Research Applications
Telomeric DNA G-Quadruplex Stabilization
Cristatin A, a prenylated dioxopiperazine alkaloid, demonstrates selective binding to telomeric quadruplex DNA. This property makes it a potential candidate for future studies in chemical biology and drug discovery, especially due to its drug-like qualities and unique chemical scaffold (Rahman et al., 2012).
Immunosuppressive Properties
Cristatin A has been identified as an immunosuppressive, tryptophan-derived alkaloid. Isolated from the whole plant of Lepidagathis cristata, its structure was determined by spectral data analysis (Ravikanth et al., 2001).
Hypoglycemic and Antihyperglycemic Effects
Studies on Anoda cristata, a plant consumed for medicinal purposes, indicated that its extracts, including Cristatin A, can effectively reduce blood glucose levels in models of diabetes. This research highlights its potential application in treating diabetes and related metabolic disorders (Juárez-Reyes et al., 2015).
Identification in Dioxopiperazine Derivatives
Cristatin A was also identified among new dioxopiperazine derivatives isolated from Aspergillus restrictus and Aspergillus penicilloides, further supporting its presence in diverse biological sources (Itabashi et al., 2006).
properties
Product Name |
Cristatin A |
|---|---|
Molecular Formula |
C29H37N3O2 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C29H37N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-13-20(12-10-17(2)3)21(25(22)32-26)14-11-18(4)5/h9-11,13,15-16,19,32H,1,12,14H2,2-8H3,(H,30,34)(H,31,33)/b24-16- |
InChI Key |
RERRWNNFPWXUTC-JLPGSUDCSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3CC=C(C)C)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3CC=C(C)C)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |
synonyms |
cristatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)

